(Rac)-Benpyrine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

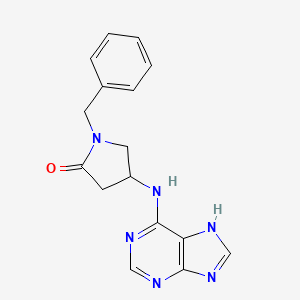

(Rac)-Benpyrine is a useful research compound. Its molecular formula is C16H16N6O and its molecular weight is 308.345. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of (Rac)-Benpyrine, also known as 1-benzyl-4-[(7H-purin-6-yl)amino]pyrrolidin-2-one, is the protein-protein interaction between TNF-α and TNF receptor 1 (TNFR1) . TNF-α is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. TNFR1 is a receptor for TNF-α and is involved in mediating a wide range of biological functions including cell proliferation, differentiation, apoptosis, lipid metabolism, and coagulation .

Mode of Action

This compound acts as an inhibitor of the protein-protein interaction between TNF-α and TNFR1 . It reduces TNF-α-induced cytotoxicity in L-929 fibroblasts when used at a concentration of 10 µM, as well as prevents nuclear translocation of NF-κB in RAW 264.7 macrophages .

Biochemical Pathways

The inhibition of the TNF-α and TNFR1 interaction by this compound affects the NF-κB signaling pathway . This pathway plays a key role in regulating the immune response to infection and erroneous regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

It is known that the compound is orally active , suggesting that it is likely to be well absorbed in the gastrointestinal tract

Result of Action

The inhibition of the TNF-α and TNFR1 interaction by this compound results in a reduction of TNF-α-induced cytotoxicity and prevention of nuclear translocation of NF-κB . This can lead to a decrease in inflammation and immune response, which could be beneficial in the treatment of diseases characterized by these symptoms .

Activité Biologique

(Rac)-Benpyrine is a compound that has garnered attention for its significant biological activity, particularly as an inhibitor of tumor necrosis factor-alpha (TNF-α). This article explores its mechanisms, efficacy, and potential applications in treating inflammatory and autoimmune diseases, along with relevant case studies and research findings.

Overview of this compound

This compound is identified as a small-molecule TNF-α inhibitor. TNF-α is a cytokine involved in systemic inflammation and is implicated in various autoimmune diseases, making it a critical target for therapeutic intervention. The compound has shown promise in preclinical models for its ability to attenuate TNF-α-induced inflammatory responses.

This compound operates by directly binding to TNF-α, blocking its interaction with the TNF receptor (TNFR). This inhibition prevents the downstream signaling pathways that lead to inflammation and tissue damage. The compound's mechanism has been elucidated through structure-based virtual ligand screening and subsequent in vitro and in vivo assays.

Key Findings:

- Binding Affinity : Studies indicate that this compound has a high binding affinity for TNF-α, which correlates with its effectiveness in reducing inflammation in various models .

- Inhibition of Inflammatory Pathways : By blocking TNF-α signaling, this compound reduces the activation of pro-inflammatory pathways, including NF-κB and MAPK signaling cascades .

Efficacy in Preclinical Models

Research has demonstrated the efficacy of this compound in several preclinical settings:

- Collagen-Induced Arthritis : In murine models of collagen-induced arthritis, administration of this compound significantly alleviated clinical symptoms and reduced histological signs of inflammation .

- Psoriasiform Inflammation : The compound also showed effectiveness in models induced by imiquimod, indicating its potential utility in treating skin-related inflammatory conditions .

- Endotoxemic Murine Model : In this model, this compound administration reduced liver and lung injury associated with TNF-α-induced inflammation .

Case Study 1: Treatment of Autoimmune Diseases

A study involving patients with rheumatoid arthritis highlighted the use of this compound as part of a combination therapy with low-molecular-weight heparin and hydroxychloroquine. Patients demonstrated improved outcomes when treated with TNF-α blockers like this compound, showcasing its role in managing refractory cases .

Case Study 2: Obstetric Complications

In a cohort of women with antiphospholipid syndrome, the addition of TNF-α blockers led to improved obstetric outcomes. The study underscored the safety and efficacy of using this compound in conjunction with other therapies, achieving successful pregnancies without adverse effects .

Research Findings Summary

Propriétés

IUPAC Name |

1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O/c23-13-6-12(8-22(13)7-11-4-2-1-3-5-11)21-16-14-15(18-9-17-14)19-10-20-16/h1-5,9-10,12H,6-8H2,(H2,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWOMAVUXTXEKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)NC3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.